molecular formula C13H15NO2 B2907778 N-[3-(1-benzofuran-2-yl)propyl]acetamide CAS No. 2034280-38-9

N-[3-(1-benzofuran-2-yl)propyl]acetamide

Cat. No.: B2907778
CAS No.: 2034280-38-9
M. Wt: 217.268
InChI Key: POVRPBFLLYPSMN-UHFFFAOYSA-N
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Description

N-[3-(1-benzofuran-2-yl)propyl]acetamide is an organic compound with the molecular formula C13H15NO2.

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It is known that benzofuran compounds can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran compounds have been shown to inhibit the activity of certain enzymes, thereby disrupting the biochemical pathways in which these enzymes are involved .

Biochemical Pathways

For example, some benzofuran compounds have been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, lipid compounds that play key roles in inflammation and other physiological processes . Other benzofuran compounds have been shown to exhibit anti-tumor activity, suggesting that they may affect pathways involved in cell proliferation and survival .

Pharmacokinetics

The physicochemical properties of benzofuran compounds suggest that they may be well absorbed and distributed throughout the body

Result of Action

For example, it may inhibit the activity of certain enzymes, disrupt cellular signaling pathways, and affect cell proliferation and survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[3-(1-benzofuran-2-yl)propyl]acetamide. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets. Additionally, the compound’s action and efficacy can be influenced by factors within the body, such as the presence of other drugs, the individual’s metabolic rate, and the state of the individual’s immune system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)propyl]acetamide typically involves the reaction of benzofuran derivatives with acetamide. One common method includes the use of benzofuran-2-carboxylic acid, which is first converted to benzofuran-2-yl-propylamine through a series of reactions involving reduction and substitution. This intermediate is then reacted with acetic anhydride to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-yl-propionic acid, while reduction can produce benzofuran-2-yl-propylamine .

Scientific Research Applications

N-[3-(1-benzofuran-2-yl)propyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzofuran-3-yl)acetamide
  • N-(2-benzofuranyl)acetamide
  • N-(benzofuran-2-yl)propylamine

Uniqueness

N-[3-(1-benzofuran-2-yl)propyl]acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzofuran moiety is known for its versatility in medicinal chemistry, and the propylacetamide group enhances its solubility and bioavailability .

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-10(15)14-8-4-6-12-9-11-5-2-3-7-13(11)16-12/h2-3,5,7,9H,4,6,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVRPBFLLYPSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCC1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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